2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrol-3-yl cyanide is a complex organic compound that features a pyrrole ring substituted with amino, difluorophenyl, phenyl, and cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrol-3-yl cyanide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and reacting it with a suitable aldehyde can form the pyrrole ring. Subsequent steps involve introducing the difluorophenyl and phenyl groups, followed by the addition of the cyanide group under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrol-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrol-3-yl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrol-3-yl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects or changes in material properties .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrole
- 2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrol-3-yl methanol
- 2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrol-3-yl acetate
Uniqueness
The combination of amino, difluorophenyl, phenyl, and cyanide groups in a single molecule provides a versatile scaffold for further chemical modifications and applications .
Properties
Molecular Formula |
C17H11F2N3 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-amino-1-(3,5-difluorophenyl)-4-phenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H11F2N3/c18-12-6-13(19)8-14(7-12)22-10-16(15(9-20)17(22)21)11-4-2-1-3-5-11/h1-8,10H,21H2 |
InChI Key |
UMCXZCFQNSEOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=C2C#N)N)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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